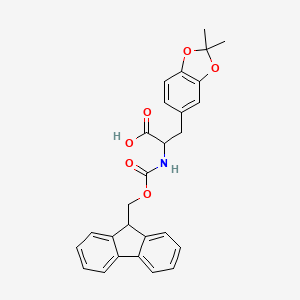

Fmoc-Dopa(isopropylidene ketal)-OH

Description

Contextual Significance of DOPA in Biological Systems and Biomimetic Research

DOPA is a naturally occurring amino acid that serves as a precursor to several important neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgontosight.ai Beyond its role in neurochemistry, DOPA is a key component in the adhesive proteins of marine organisms like mussels. wikipedia.orgresearchgate.net These proteins are renowned for their ability to create strong, water-resistant bonds to a variety of surfaces. wikipedia.org This remarkable adhesive property has inspired a wealth of biomimetic research aimed at developing new high-performance adhesives and coatings for medical and industrial applications. nih.gov

Challenges in DOPA Chemical Manipulation and the Strategic Role of Protecting Groups

The chemical versatility of DOPA also presents a significant challenge for chemists. The catechol side chain of DOPA is highly susceptible to oxidation, especially under basic conditions, which can lead to the formation of reactive quinones and subsequent polymerization. nih.govnih.govnih.gov This reactivity makes it difficult to selectively perform chemical modifications on other parts of the DOPA molecule or a peptide containing a DOPA residue. nih.gov

To overcome this obstacle, chemists employ a strategy of "protecting" the reactive catechol group. wiley.comorganic-chemistry.org A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert during subsequent chemical reactions. organic-chemistry.org This protecting group must be stable under the desired reaction conditions and easily removable later without damaging the rest of the molecule. wiley.com For DOPA, various protecting groups for the catechol have been developed, including acetonides, silyl (B83357) ethers, and cyclic ethyl orthoformates. nih.govresearchgate.net The acetonide group, which forms an isopropylidene ketal with the catechol, is particularly useful as it is stable to many reaction conditions but can be removed under mild acidic conditions. researchgate.netnih.gov

Overview of Fmoc-Dopa(isopropylidene ketal)-OH as a Foundational Synthetic Intermediate

This compound is a DOPA derivative that has been strategically modified with two essential protecting groups for use in peptide synthesis. nih.govfishersci.com The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group of the amino acid. organic-chemistry.org This group is stable to acidic and neutral conditions but is readily removed by a weak base, such as piperidine (B6355638). researchgate.net The isopropylidene ketal protects the catechol side chain. nih.gov

This dual protection scheme makes this compound an ideal building block for solid-phase peptide synthesis (SPPS). lookchem.comnih.gov SPPS is a widely used technique for creating peptides of a defined sequence by sequentially adding amino acids to a growing peptide chain that is attached to a solid support. nih.govbeilstein-journals.org The use of this compound allows for the controlled incorporation of DOPA into a peptide sequence without the risk of unwanted side reactions involving the catechol group. nih.govchempep.com Once the peptide synthesis is complete, both the Fmoc and the isopropylidene ketal protecting groups can be removed to yield the final DOPA-containing peptide. chempep.comsigmaaldrich.com

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C27H25NO6 |

| Molecular Weight | 459.49 g/mol sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 852288-18-7 sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to slight yellow or beige powder sigmaaldrich.comsigmaaldrich.com |

| Purity | ≥97.0% (HPLC), ≥98% (TLC) sigmaaldrich.com |

| Enantiomeric Purity | ≥ 99.0 % (a/a) sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 15-25°C sigmaaldrich.comsigmaaldrich.com |

Synthesis and Purification

A common method for synthesizing this compound involves a multi-step process. nih.gov First, the amino and carboxyl groups of L-DOPA are protected, for instance, with a phthaloyl group and as a methyl ester, respectively. lookchem.comnih.gov Then, the catechol group is protected by reacting the derivative with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) to form the isopropylidene ketal. nih.govnih.gov Following the successful protection of the catechol, the protecting groups on the amino and carboxyl groups are removed. nih.gov The free amino group is then reacted with Fmoc-succinimide (Fmoc-OSu) to yield the final product, this compound. nih.gov Chiral high-performance liquid chromatography (HPLC) can be used to confirm that the stereochemistry of the L-DOPA has been retained throughout the synthesis. nih.gov Purification is typically achieved through silica (B1680970) gel flash chromatography. nih.gov

Applications in Advanced Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) for the creation of DOPA-containing peptides. lookchem.comchempep.com

Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based SPPS, the C-terminal amino acid is first attached to a solid resin support. beilstein-journals.org The synthesis of the desired peptide then proceeds through a series of iterative cycles, each consisting of two main steps:

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treatment with a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). researchgate.netuci.edu This exposes a free amine group.

Coupling: The next amino acid in the sequence, in this case, this compound, is "activated" and then added to the reaction vessel. uci.edu The activated carboxyl group of the incoming amino acid reacts with the free amine on the resin-bound peptide, forming a new peptide bond. uci.edu

This cycle is repeated until the desired peptide sequence is assembled. nih.gov The use of this compound ensures that the reactive catechol side chain does not interfere with the coupling reactions. nih.gov

Deprotection Strategies

Once the peptide chain has been fully synthesized, it must be cleaved from the resin and the side-chain protecting groups must be removed. The isopropylidene ketal protecting group on the DOPA residue is typically removed during the final cleavage from the resin using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and water. chempep.comsigmaaldrich.comnih.gov This one-step cleavage and deprotection process yields the final, unprotected DOPA-containing peptide. sigmaaldrich.com

Properties

IUPAC Name |

3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZLOTJPHMTVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Dopa Isopropylidene Ketal Oh

Established Synthetic Pathways and Chemical Transformations

The synthesis of Fmoc-Dopa(isopropylidene ketal)-OH is a multi-step process that requires careful protection of the various functional groups of the L-DOPA molecule.

Multi-Step Approaches from Precursor Molecules

The synthesis typically begins with the commercially available amino acid L-DOPA. A common strategy involves a series of protection and deprotection steps to selectively modify the molecule. One reported method involves first protecting the amino group of L-DOPA with a phthaloyl group and the carboxyl group as a methyl ester. nih.gov This double protection allows for the subsequent selective protection of the catechol group. nih.gov

Another approach starts with L-tyrosine, a precursor to L-DOPA. This involves a Reimer-Tiemann reaction followed by a Dakin oxidation to introduce the second hydroxyl group onto the phenyl ring. ucla.edu

Formation of the Isopropylidene Ketal for Catechol Protection

The catechol moiety of DOPA is highly reactive and prone to oxidation, necessitating its protection during synthesis. nih.gov The isopropylidene ketal, also known as an acetonide, is an effective protecting group for this purpose. nih.govresearchgate.net It is stable to the basic conditions used for Fmoc removal and can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) mixtures containing water, at the end of the peptide synthesis. sigmaaldrich.comchempep.com

The formation of the isopropylidene ketal is typically achieved by reacting the fully protected L-DOPA derivative with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (TsOH). nih.govresearchgate.net However, it is important to note that direct acetonide protection of dopamine (B1211576) or L-DOPA can be complicated by Pictet-Spengler side reactions, leading to the formation of tetrahydroisoquinoline derivatives. msu.edunih.gov Pre-protection of the amino group is crucial to avoid this side reaction. nih.gov

Advancements in Stereoselective Synthesis of this compound

Maintaining the stereochemical integrity of the L-DOPA starting material is paramount, as the biological activity of peptides is highly dependent on their chirality.

Maintenance of Chiral Integrity in Synthetic Protocols

The synthesis of this compound must be designed to preserve the (L)-configuration of the original amino acid. One reported synthesis demonstrated the retention of optical integrity through chiral High-Performance Liquid Chromatography (HPLC) analysis. nih.gov The use of urethane-based protecting groups like Fmoc is known to suppress racemization during the activation and coupling steps of peptide synthesis. nih.gov

Methodologies for Mitigating Racemization During Derivatization

Racemization, the formation of an equal mixture of both enantiomers, can occur at the α-carbon of amino acids during chemical manipulations, particularly during the activation of the carboxylic acid for peptide bond formation. peptide.com To minimize this, coupling reagents that suppress racemization, such as those containing 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives, are often employed. peptide.com

For amino acids that are particularly prone to racemization, such as histidine and cysteine, specific protocols and protecting groups have been developed. peptide.com While L-DOPA is not typically cited as being as susceptible to racemization as histidine or cysteine, careful control of reaction conditions, such as temperature and the choice of base, is still crucial to ensure the final product has high enantiomeric purity. peptide.comnih.gov

Process Optimization for Enhanced Synthetic Efficiency and Scalability

A reported facile synthesis of this compound highlights a multi-step approach that can be optimized for cost-effectiveness. nih.govnih.gov The initial steps involve the protection of both the amino and carboxyl groups of L-Dopa. nih.govnih.gov For instance, the amino group can be protected with a phthaloyl group, and the carboxyl group as a methyl ester. nih.govnih.gov Following these protections, the key step of forming the isopropylidene ketal on the catechol moiety is achieved. nih.govnih.gov

Key strategies for streamlining this process and reducing costs include:

Reagent Selection: Utilizing readily available and less expensive reagents is paramount. For example, the use of p-toluenesulfonic acid as a catalyst for the acetonide protection is a cost-effective choice. nih.govnih.gov

Solvent Reduction and Recycling: Minimizing the use of solvents and implementing recycling protocols can significantly reduce operational costs and the environmental impact of the synthesis.

Telescoping Reactions: Combining multiple reaction steps without isolating intermediates can save time, reduce material loss, and decrease solvent usage. For instance, after the deprotection of the amino and carboxyl groups, the resulting intermediate can be directly used in the subsequent Fmoc protection step without extensive purification. nih.govnih.gov

Solid-Phase Methodologies: While the initial synthesis of the building block is performed in solution, exploring solid-phase synthesis strategies for certain steps could offer advantages in terms of purification and automation, potentially leading to long-term cost savings. nih.gov

A comparative overview of different diol protection methods reveals various catalyst and reagent options, each with its own cost and efficiency implications. iosrjournals.orgbamu.ac.insynarchive.com

| Catalyst/Reagent | Conditions | Yield | Reference |

| p-Toluenesulfonic acid, 2,2-Dimethoxypropane | Reflux | Good | nih.govnih.gov |

| Iodine, 2,2-Dimethoxypropane | Room Temperature | Good to Excellent | bamu.ac.in |

| Cation Exchange Resin, Acetone | Room Temperature or Reflux | Excellent | iosrjournals.org |

| Copper (II) Sulfate, Acetone | Room Temperature | 83% | synarchive.com |

| Camphorsulfonic acid, 2,2-Dimethoxypropane | Not specified | 82-86% | synarchive.com |

This table presents data for general diol protection and may be applicable to the synthesis of this compound.

Achieving high yield and purity is essential for the successful application of this compound in peptide synthesis. Modern synthetic and purification techniques play a crucial role in meeting these stringent requirements.

Modern techniques that can be employed to further enhance yield and purity include:

Advanced Purification Methods:

Silica-gel Flash Chromatography: This technique is effective for purifying the final product. nih.govnih.gov Optimization of the solvent system (e.g., a gradient of dichloromethane/ethyl acetate/methanol) is key to achieving high purity. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for both analytical assessment of purity and for preparative purification to obtain highly pure material. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE can be used as a rapid and efficient method for sample clean-up and purification, potentially reducing the reliance on more time-consuming chromatographic techniques. nih.gov

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters (e.g., temperature, pH, reactant concentration) can lead to better control over the reaction, minimizing side product formation and maximizing yield.

Catalyst Optimization: While p-toluenesulfonic acid is effective, screening other acid catalysts or exploring milder, more selective catalysts for the acetonide formation could lead to improved yields and reduced byproducts. iosrjournals.orgbamu.ac.in For example, the use of iodine or cation exchange resins has been reported for the efficient protection of diols under mild conditions. iosrjournals.orgbamu.ac.in

The following table summarizes the key steps in a reported synthesis and highlights areas for potential optimization:

| Reaction Step | Reagents and Conditions | Reported Yield | Potential Optimization |

| Acetonide Protection | Phth-DOPA-OMe, 2,2-dimethoxypropane, p-toluenesulfonic acid, reflux | Not specified for this step alone | Screening of alternative catalysts (e.g., Iodine, Cation Exchange Resin) to potentially improve yield and reduce reaction time. |

| Deprotection | Hydrazine for phthaloyl group removal; LiOH for methyl ester hydrolysis | Not specified for this step alone | Optimization of reaction conditions to minimize potential side reactions. |

| Fmoc Protection | H-DOPA(acetonide)-OH, Fmoc-OSu, Sodium Carbonate | 74% (two steps) | Investigating alternative Fmoc-donating reagents and base conditions for higher efficiency. |

| Purification | Silica-gel flash chromatography | Good | Development of optimized HPLC or SPE methods for higher throughput and purity. |

By systematically applying these process optimization strategies and modern synthetic techniques, the production of this compound can be made more efficient, scalable, and cost-effective, thereby facilitating its broader use in the synthesis of complex Dopa-containing peptides.

Protecting Group Chemistry in the Utilization of Fmoc Dopa Isopropylidene Ketal Oh

Evaluation of the Isopropylidene Ketal as a Selective Protecting Group

The isopropylidene ketal, also known as an acetonide, has emerged as a valuable protecting group for the catechol function of DOPA in Fmoc-based SPPS. nih.govresearchgate.net It is formed by the reaction of the catechol's 1,2-diol with acetone (B3395972) or a derivative in the presence of an acid catalyst, creating a five-membered ring structure. numberanalytics.com

A crucial advantage of the isopropylidene ketal is its compatibility with the standard conditions of Fmoc-SPPS. nih.govgoogle.com The Fmoc protecting group is cleaved at each cycle of peptide elongation using a secondary amine base, typically a solution of 20% piperidine (B6355638) in a solvent like N-methyl-2-pyrrolidinone (NMP). nih.gov The isopropylidene ketal is stable under these basic conditions, ensuring that the catechol side chain remains protected throughout the chain assembly process. numberanalytics.com This stability prevents premature deprotection and subsequent side reactions that could compromise the purity and yield of the final peptide. The use of Fmoc-Dopa(isopropylidene ketal)-OH has been successfully demonstrated in the synthesis of DOPA-containing peptides, confirming its utility as a building block in Fmoc-SPPS. nih.gov

The stability of a protecting group under various chemical conditions determines its utility and orthogonality. The isopropylidene ketal exhibits a distinct stability profile that makes it highly suitable for Fmoc chemistry. It is generally stable to basic conditions, nucleophiles, and some oxidizing and reducing agents. numberanalytics.comresearchgate.net However, it is labile to acidic conditions, which allows for its selective removal. numberanalytics.comwikipedia.org

| Condition/Reagent Class | Stability of Isopropylidene Ketal | Compatibility with Fmoc-SPPS |

|---|---|---|

| Basic (e.g., Piperidine, DIPEA) | Stable | Yes, allows for Fmoc group removal without affecting the ketal. |

| Acidic (e.g., TFA, HCl, Acetic Acid) | Labile (Cleaved) | No, these conditions are used for deprotection after chain assembly. |

| Nucleophiles | Generally Stable | Yes, compatible with coupling reagents and other amino acids. |

| Standard Coupling Reagents (e.g., BOP, HOBt) | Stable | Yes, allows for efficient peptide bond formation. |

Controlled Deprotection Strategies for the Isopropylidene Ketal Moiety

The final step after the successful assembly of the peptide chain is the removal of all protecting groups to yield the native peptide. The cleavage of the isopropylidene ketal must be efficient and clean, without causing degradation of the desired product.

The deprotection of the isopropylidene ketal is achieved through acid-catalyzed hydrolysis. wikipedia.org The mechanism involves the protonation of one of the ketal oxygen atoms by an acid, followed by the opening of the cyclic ketal to form a hemiketal intermediate. Subsequent protonation and elimination of acetone regenerates the free catechol diol. numberanalytics.com A variety of acidic conditions can be employed for this transformation, with the reaction rate being dependent on the strength of the acid and the reaction temperature. nih.gov

Common reagents for the cleavage of isopropylidene ketals include:

Dilute aqueous acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). tsijournals.comnih.gov

Trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support and removal of other acid-labile side-chain protecting groups. nih.gov

Aqueous acetic acid (AcOH), which offers a milder condition for deprotection. tsijournals.comnih.gov

In the synthesis of complex molecules, it is often necessary to selectively remove one protecting group while others remain intact. The acid lability of the isopropylidene ketal allows for its selective removal. For instance, milder acidic conditions, such as 60% aqueous acetic acid, can be used to hydrolyze the isopropylidene ketal selectively. tsijournals.com This is particularly useful in carbohydrate chemistry and can be applied to complex peptide structures where other acid-sensitive groups are present. tsijournals.com The rate of hydrolysis can be tuned by the choice of acid and reaction conditions, allowing for a high degree of control. nih.gov This selective deprotection is crucial for creating well-defined, functional biomaterials based on DOPA-containing peptides.

| Reagent/Condition | Substrate Type | Observations | Reference |

|---|---|---|---|

| AcOH/H₂O/DME | 2-deoxyglycosides | Mild and efficient regioselective deprotection of terminal isopropylidene ketals. | nih.gov |

| 60% aqueous acetic acid | Di-O-isopropylidene derivative of mannose | Selective hydrolysis of the terminal isopropylidene group. | tsijournals.com |

| 50% TFA or Amberlite IR-120 H+ resin in MeOH | β-Sugar Amino Acid in a peptide | Effective and mild for removing the 1,2-O-isopropylidene group. | nih.gov |

| Indium(III) trifluoromethanesulfonate (B1224126) in acetone | Various acetals and ketals | Deprotection under neutral conditions via transacetalization. | organic-chemistry.org |

Applications of Fmoc Dopa Isopropylidene Ketal Oh in Peptide and Bioconjugation Chemistry

Role as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Dopa(isopropylidene ketal)-OH serves as an essential building block for the site-specific incorporation of DOPA into peptides using the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology. fishersci.comnih.govchempep.com The Fmoc group on the α-amine provides temporary protection that is removed at each cycle of peptide elongation, while the isopropylidene ketal (also known as an acetonide) protects the reactive catechol group of the DOPA side chain throughout the synthesis. nih.govnih.gov This dual-protection scheme is compatible with standard SPPS protocols and prevents unwanted side reactions of the catechol moiety, which would otherwise interfere with the peptide assembly. nih.gov

Efficient Incorporation into DOPA-Containing Peptides via Fmoc-SPPS Protocols

The incorporation of this compound into a growing peptide chain follows the standard steps of Fmoc-SPPS. The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide, typically using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). nih.gov Subsequently, the free amine is coupled with the carboxyl group of the incoming this compound. This coupling reaction is facilitated by an activating agent to form a reactive intermediate that readily forms an amide bond. nih.govyoutube.com

Peptide Coupling Agent Selection and Reaction Kinetics in DOPA Integration

The choice of coupling agent is critical to ensure high efficiency and minimize side reactions, particularly racemization, during the incorporation of any amino acid. For this compound, various standard coupling reagents used in Fmoc-SPPS can be employed. chempep.com

Commonly used coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or aminium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), and (1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino))uronium hexafluorophosphate) (COMU). bachem.com These are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure®) to enhance coupling efficiency and suppress racemization. nih.govbachem.com

For example, a successful incorporation of Fmoc-Dopa(acetonide)-OH into a short peptide utilized a mixture of BOP/HOBt/DIPEA (N,N-diisopropylethylamine) as the coupling cocktail in N-methyl-2-pyrrolidinone (NMP), with a pre-activation time of 10 minutes before a 2-hour coupling reaction. nih.gov While specific kinetic data for the coupling of this compound is not extensively detailed in the literature, the reaction times are generally consistent with those for other standard protected amino acids. The selection of the coupling agent can be guided by the complexity of the peptide sequence, with more potent reagents like HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) being reserved for difficult couplings. bachem.com

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Reagent Class | Examples | Additives | Notes |

|---|---|---|---|

| Carbodiimides | DIC (Diisopropylcarbodiimide) | HOBt, Oxyma Pure | Soluble urea (B33335) by-product is an advantage in automated SPPS. bachem.com |

| Phosphonium Salts | BOP, PyBOP | --- | Highly reactive but can be associated with side reactions. |

| Aminium Salts | HBTU, TBTU, HATU, COMU | --- | Very popular and efficient for standard and difficult couplings. bachem.com |

Influence of Isopropylidene Ketal on Peptide Chain Elongation and Purification

The presence of the isopropylidene ketal protecting group on the DOPA side chain can influence the physicochemical properties of the peptide during synthesis and purification. The ketal group, along with the Fmoc group, significantly increases the hydrophobicity of the amino acid monomer. nih.govbeilstein-journals.org

During peptide chain elongation, this increased hydrophobicity can, in some cases, contribute to aggregation of the growing peptide chain on the solid support. This is a common challenge in SPPS, particularly for sequences rich in hydrophobic residues, and can lead to incomplete reactions and lower yields. Strategic selection of solvents and coupling conditions can help mitigate these effects.

Engineering of Biomolecules Through Unnatural Amino Acid Incorporation

Beyond synthetic peptides, the integration of DOPA into larger proteins offers a powerful tool for creating novel biomolecules with enhanced or entirely new functions. This is achieved through methods that go beyond traditional chemical synthesis, allowing for the precise placement of DOPA within a protein's structure.

Genetic Code Expansion (GCE) Strategies for Site-Specific DOPA Integration

Genetic code expansion (GCE) has emerged as a revolutionary technique for incorporating non-canonical amino acids (ncAAs) like DOPA directly into proteins during translation. nih.govresearchgate.net This method involves hijacking the cellular protein synthesis machinery. An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair are engineered to uniquely recognize the ncAA (in this case, DOPA) and incorporate it in response to a reassigned codon, typically a stop codon such as the amber codon (TAG). nih.govnih.gov

Several research groups have successfully developed orthogonal tRNA synthetase:tRNA pairs for the site-specific incorporation of DOPA into proteins in host organisms like E. coli. nih.govnih.gov This allows for the production of recombinant proteins containing DOPA at any desired position. Challenges in this field include improving the efficiency of incorporation, which can be limited by competition with endogenous cellular machinery, and preventing the misincorporation of natural amino acids like tyrosine. researchgate.netnih.gov Recent advancements have focused on engineering the aaRS for higher specificity and developing autonomous bacterial strains that can both biosynthesize DOPA and genetically encode it, removing the need to supply the expensive amino acid exogenously. researchgate.netnih.gov This technology has been used to create DOPA-containing proteins with enhanced adhesive properties and to introduce unique chemical handles for subsequent bioconjugation reactions. researchgate.netnih.gov

Chemoenzymatic Approaches for the Synthesis of DOPA-Modified Proteins

Chemoenzymatic methods provide an alternative route to DOPA-modified proteins, combining the selectivity of enzymes with the versatility of chemical synthesis. A prominent approach involves the post-translational modification of a protein that has been produced through standard recombinant expression. nih.gov

Design and Fabrication of Functional Bio-Inspired Materials

The unique properties of Dopa-containing peptides, synthesized using this compound, have paved the way for the creation of a diverse range of functional bio-inspired materials. These materials mimic the adhesive and cohesive strategies observed in nature, most notably in marine mussels, to achieve strong and versatile adhesion in aqueous environments.

Research into Adhesion Mechanisms of DOPA-Peptides to Various Substrates

The incorporation of Dopa into synthetic peptides via this compound has been instrumental in elucidating the molecular mechanisms of bio-adhesion. nih.gov Researchers have systematically investigated the adhesive properties of Dopa-containing peptides on a variety of substrates, revealing the critical role of the catechol group in establishing strong interfacial bonds.

A significant area of research has focused on the adhesion of these peptides to metal oxide surfaces, such as titanium dioxide (TiO₂), which is a widely used material in biomedical implants. Studies employing single-molecule force spectroscopy (SMFS) have quantified the adhesion forces of individual peptide molecules. For instance, research on peptides containing lysine (B10760008) (K) and Dopa (Y) has demonstrated that even a short peptide like KY exhibits significant adhesion to TiO₂. nih.gov The adhesion force for a single KY peptide on a TiO₂ surface has a dominant peak at approximately 120 pN, with a broader distribution of forces extending from 200 to 900 pN, indicating multiple binding modes. nih.gov

The length and composition of the peptide chain have been shown to be critical factors in modulating adhesion strength. Increasing the number of KY repeats from one to three, in the peptide (KY)₃, leads to a noticeable increase in adhesion strength on TiO₂. nih.gov However, further increasing the peptide length without the inclusion of non-adhesive spacers does not necessarily result in a proportional increase in adhesion, suggesting a complex interplay between the number of adhesive residues and their spatial arrangement. nih.gov

The versatility of Dopa-mediated adhesion is further highlighted when compared to other amino acids. For example, while peptides containing lysine and phenylalanine (KF) can interact with organic substrates like polystyrene through hydrophobic and cation-π interactions, they show negligible adhesion to inorganic substrates like TiO₂. researchgate.net In contrast, Dopa-containing peptides exhibit robust adhesion to both organic and inorganic surfaces, underscoring the broad utility of the catechol group in forming strong interfacial bonds. researchgate.net

Table 1: Adhesion Forces of Dopa-Containing Peptides on a TiO₂ Substrate

| Peptide | Substrate | Measurement Technique | Dominant Adhesion Force (pN) | Adhesion Force Range (pN) |

|---|---|---|---|---|

| KY (Lysine-Dopa) | Titanium Dioxide (TiO₂) | Single-Molecule Force Spectroscopy (SMFS) | ~120 | 200-900 |

| Single Dopa Residue | Rutile TiO₂ | Atomic Force Microscopy (AFM) | N/A | 40-800 |

Investigation of Catechol-Mediated Metal Ion Complexation in Engineered Assemblies

The catechol side chain of Dopa is not only crucial for adhesion but also for its ability to chelate metal ions. This property has been harnessed to create engineered assemblies with unique functionalities. Peptides synthesized with this compound have been used to form self-assembling nanostructures that can interact with and reduce metal ions, leading to the formation of hybrid organic-inorganic materials.

One notable example is the use of a Fmoc-Dopa-Dopa peptide to form a hydrogel. nih.gov This hydrogel, with its high density of catechol groups, can effectively reduce silver ions (Ag⁺) from a solution to form silver nanoparticles (AgNPs) directly within the hydrogel matrix. nih.gov This process results in a seamless metallic coating on the self-assembled peptide nanofibers, creating a material with both the structural properties of the hydrogel and the functional properties of the silver nanoparticles, such as antimicrobial activity. nih.gov This demonstrates a sophisticated level of control over the fabrication of functional materials, where the peptide assembly acts as a template for the in-situ synthesis of metallic nanostructures. nih.gov

This catechol-mediated metal ion interaction is a versatile tool for the development of advanced materials. The ability to form complexes with a variety of metal ions opens up possibilities for creating materials with tailored catalytic, magnetic, or electronic properties.

Development of Biocompatible and Functional Coatings and Interfaces

The ability of Dopa-containing peptides to form robust, biocompatible coatings has significant implications for the biomedical field. By utilizing this compound in peptide synthesis, researchers have developed coatings that can modify the surface properties of materials to enhance their performance in biological environments.

A key application is the creation of "non-fouling" surfaces that resist the non-specific adsorption of proteins and cells. This is particularly important for medical implants, as protein fouling can trigger an inflammatory response and lead to device failure. By conjugating polyethylene (B3416737) glycol (PEG), a well-known anti-fouling polymer, to Dopa-containing peptides, researchers have created mPEG-Dopa molecules that can be used to coat titanium oxide surfaces. acs.orgresearchgate.net These coatings have been shown to be highly effective at preventing protein adsorption from human serum. acs.orgresearchgate.net The Dopa residues act as a strong anchor to the TiO₂ surface, while the PEG chains create a hydrophilic brush layer that repels proteins.

Furthermore, Dopa-containing peptides have been used to develop coatings that actively resist the formation of biofilms, which are communities of bacteria that can cause persistent infections on medical devices. A tripeptide incorporating Dopa for adhesion and fluorinated phenylalanine residues for their anti-fouling properties has been shown to self-assemble into a coating that inhibits the formation of Pseudomonas aeruginosa and Escherichia coli biofilms on titanium surfaces. researchgate.net

These examples highlight the power of using this compound to design and fabricate multifunctional coatings and interfaces that can improve the biocompatibility and longevity of medical devices.

Analytical and Spectroscopic Methodologies for Fmoc Dopa Isopropylidene Ketal Oh and Derived Products

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

The successful synthesis and application of Fmoc-Dopa(isopropylidene ketal)-OH in peptide chemistry necessitate rigorous quality control. Spectroscopic methods provide detailed information at the molecular level, ensuring the integrity of the building block before its use in solid-phase peptide synthesis (SPPS).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the presence of the Fmoc protecting group, the Dopa side chain, and the isopropylidene ketal protecting group.

Detailed ¹H and ¹³C NMR data have been reported for the compound in a deuterated chloroform (B151607) (CDCl₃) solvent. nih.govlookchem.com The chemical shifts confirm the successful synthesis and protection of the L-Dopa derivative. nih.gov For instance, the six protons of the two methyl groups on the isopropylidene ketal appear as a characteristic singlet at approximately 1.67 ppm in the ¹H NMR spectrum. nih.govlookchem.com The aromatic protons of the Fmoc group and the Dopa side chain resonate in the downfield region, typically between 6.54 and 7.81 ppm. nih.govlookchem.com

Multidimensional NMR techniques, while not extensively reported for this specific monomer, are crucial for analyzing the conformation of peptides derived from it. nih.gov Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can determine the three-dimensional structure of peptides in solution or when associated with model membranes, providing insights into how the Dopa residue influences peptide folding. nih.gov

| ¹H NMR Chemical Shifts (δ) in CDCl₃ | ¹³C NMR Chemical Shifts (δ) in CDCl₃ |

| Assignment | Shift (ppm) |

| -COOH | 11.15 (br, 1H) |

| Fmoc Aromatic | 7.81-7.28 (m, 8H) |

| Dopa Aromatic | 6.71-6.54 (m, 3H) |

| NH | 5.41 (d, 1H) |

| α-CH | 4.72 (m, 1H) |

| Fmoc CH, CH₂ | 4.52-4.24 (m, 3H) |

| β-CH₂ | 3.18-3.06 (m, 2H) |

| Ketal (CH₃)₂ | 1.67 (s, 6H) |

| Data sourced from a study by Lee, J. et al. nih.govlookchem.com |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its subsequent peptide products. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is passed through a nonpolar stationary phase. The purity is determined by the presence of a single, sharp peak in the chromatogram, indicating the absence of synthetic byproducts or impurities. nih.gov For example, RP-HPLC analysis of a DOPA-containing pentapeptide synthesized using the acetonide-protected building block showed a single main peak, suggesting high purity. nih.gov

Furthermore, HPLC is critical for confirming the stereochemical integrity of the amino acid. nih.gov Since peptide synthesis requires enantiomerically pure amino acids to ensure the correct biological function and structure of the final peptide, it is vital to verify that the chirality of the L-Dopa was retained throughout the synthetic and protection steps. nih.gov This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.govresearchgate.net To confirm the optical purity of synthesized this compound, the protecting groups can be cleaved, and the resulting free Dopa is analyzed on a chiral column, comparing its retention time to commercial L- and D/L-Dopa standards. nih.gov The absence of a peak corresponding to the D-enantiomer confirms the optical purity of the synthesized building block. nih.gov Polysaccharide-based CSPs are particularly effective for the chiral separation of N-Fmoc protected amino acids under reversed-phase conditions. phenomenex.comphenomenex.com

Infrared (IR) spectroscopy is a rapid and effective method for verifying the identity of this compound by confirming the presence of its key functional groups. sigmaaldrich.com While a detailed spectrum is not always published, product analysis notes confirm its use in identity testing. sigmaaldrich.com

Based on the structure of the molecule, the IR spectrum is expected to show characteristic absorption bands:

O-H Stretch: A broad band for the carboxylic acid O-H group, typically in the 3300-2500 cm⁻¹ region.

N-H Stretch: A moderate peak from the carbamate (B1207046) N-H group around 3300 cm⁻¹.

C-H Stretch: Peaks for aromatic C-H (above 3000 cm⁻¹) and aliphatic C-H (below 3000 cm⁻¹) bonds.

C=O Stretch: Strong, distinct peaks for the carbonyl groups of the Fmoc carbamate (around 1720 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹). libretexts.org

C=C Stretch: Peaks for the aromatic rings in the 1600-1450 cm⁻¹ region.

C-O Stretch: Bands corresponding to the C-O bonds of the ether-like ketal, the carboxylic acid, and the carbamate, typically found in the 1300-1000 cm⁻¹ range. libretexts.org

In the context of derived products, IR and Raman spectroscopy are also powerful tools for studying the secondary structure of self-assembling peptides, where the position of the amide I band (primarily C=O stretching) can distinguish between α-helices, β-sheets, and random coils. researchgate.net

Mass Spectrometry for Molecular Mass and Sequence Verification of Conjugates

Mass spectrometry (MS) is a definitive analytical technique used to confirm the molecular mass of this compound and to verify the sequence of peptides synthesized from it. Electrospray ionization (ESI) is a common method for this analysis. For this compound, ESI-MS analysis shows a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) that corresponds closely to the calculated molecular weight. nih.gov

When this building block is incorporated into a peptide, both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and ESI-MS can be used to verify the final product. nih.gov For instance, a synthetic peptide derivative, Fmoc-DOPA(acetonide)-Gly-Gly-Lys(Boc)-Lys(Boc)-OH, was analyzed by MALDI-TOF MS, which revealed a monoisotopic molecular weight corresponding to the calculated mass, confirming the successful incorporation of the protected Dopa and other amino acids in the correct sequence. nih.gov This demonstrates the stability of the isopropylidene ketal group to the cleavage conditions used to release the peptide from the resin. nih.gov

| Compound | MS Technique | Mode | Calculated Mass (m/z) | Found Mass (m/z) |

| This compound | ESI-MS | Positive | 460.18 [M+H]⁺ | 459.85 [M+H]⁺ |

| Fmoc-DOPA(acetonide)-Gly-Gly-Lys(Boc)-Lys(Boc)-OH | MALDI-TOF MS | Negative | 1028.50 [M-H]⁻ | 1028.76 [M-H]⁻ |

| Data sourced from a study by Lee, J. et al. nih.gov |

Microscopic Analysis of Self-Assembled Peptide Architectures Derived from this compound

This compound serves as a crucial building block for creating Dopa-containing peptides. Dopa residues are of significant interest in materials science due to their adhesive properties and their ability to form cross-links. When incorporated into rationally designed peptide sequences, they can influence and direct the self-assembly of these peptides into ordered nanostructures. researchgate.net The self-assembly process is driven by a combination of noncovalent interactions, including hydrogen bonding between peptide backbones, hydrophobic interactions, and π-π stacking involving the aromatic Fmoc groups and Dopa side chains. nih.gov

Once the isopropylidene ketal and other protecting groups are removed, the catechol side chain of the Dopa residue is exposed, enabling it to participate in these interactions and potentially undergo oxidation and cross-linking, further stabilizing the assembled architecture. The morphology of these self-assembled structures can be investigated using various microscopic techniques. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are commonly employed to visualize the resulting nanostructures, which can range from nanofibers and nanotubes to nanovesicles and hydrogel networks. nih.gov For example, studies on self-assembling peptides have shown the formation of nanospheres with diameters around 30 nm, with the final morphology being highly dependent on factors like pH and peptide concentration. nih.gov While specific microscopic analyses of architectures derived solely from this compound are not widely documented, the methodologies used for other self-assembling peptides, particularly Dopa-containing ones, are directly applicable to characterizing the nanostructures it helps to form. researchgate.netnih.gov

Future Research Trajectories and Interdisciplinary Outlooks

Exploration of Novel Protecting Group Chemistries for Catechol-Containing Amino Acids

The isopropylidene ketal is a widely used protecting group for the catechol moiety of DOPA, valued for its stability and compatibility with Fmoc-based solid-phase peptide synthesis (SPPS). nih.govlookchem.com However, the quest for enhanced efficiency, milder deprotection conditions, and orthogonal strategies continues to drive the exploration of new protecting groups.

Future research is focused on developing alternatives to the isopropylidene ketal that offer distinct advantages. Silyl-based protecting groups, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), have been investigated for protecting the catecholic oxygens. researchgate.netresearchgate.net These groups offer different lability profiles, potentially allowing for more selective deprotection schemes in complex syntheses. Another promising avenue is the use of the cyclic ethyl orthoformate (Ceof) group, which is stable to strong bases and nucleophiles but can be removed under specific acidic conditions. researchgate.net Boronic acids also present a unique approach, forming a cyclic protecting group with the catechol under basic aqueous conditions, a strategy that has been leveraged in the creation of self-healing polymers. researchgate.net

The development of photocleavable protecting groups for the DOPA catechol is a particularly exciting frontier. researchgate.net Such "caged" DOPA derivatives would allow for the spatiotemporal unmasking of the reactive catechol moiety within a peptide or protein using light, enabling precise control over its adhesive or redox properties in biological systems. researchgate.netnih.gov

Table 1: Comparison of Protecting Groups for DOPA's Catechol Moiety

| Protecting Group | Key Features | Deprotection Conditions | Potential Advantages |

|---|---|---|---|

| Isopropylidene Ketal | Widely used, compatible with Fmoc-SPPS | TFA mixtures containing water sigmaaldrich.comchempep.comsigmaaldrich.com | Well-established, reliable |

| Silyl (B83357) (TBDMS, TBDPS) | Offers alternative lability | Fluoride-based reagents | Orthogonal deprotection possibilities researchgate.netresearchgate.net |

| Cyclic Ethyl Orthoformate (Ceof) | Stable to bases and nucleophiles | 1 M trimethylsilyl (B98337) bromide in TFA researchgate.net | High stability in diverse reaction conditions |

| Boronic Acid | Forms cyclic boronate ester | pH change | Utility in pH-responsive materials researchgate.net |

| Photocleavable Groups | Light-sensitive | UV irradiation | Spatiotemporal control of catechol activity researchgate.netnih.gov |

Expanding the Synthetic Utility of Fmoc-Dopa(isopropylidene ketal)-OH in Chemical Biology

This compound is a crucial building block for the synthesis of DOPA-containing peptides using the efficient and convenient Fmoc-SPPS strategy. nih.govlookchem.comnih.gov Its application has been demonstrated in the synthesis of short peptides derived from the cement proteins of marine organisms like the sandcastle worm (Phragmatopoma californica). nih.govlookchem.com

The future utility of this compound in chemical biology is vast. DOPA-containing peptides are valuable tools for studying biological processes. For instance, analogs of the yeast α-factor pheromone containing DOPA have been used to investigate ligand-receptor interactions with G protein-coupled receptors (GPCRs). nih.gov The ability to site-specifically incorporate DOPA allows for detailed structure-activity relationship studies and the development of probes to map peptide binding sites. nih.gov

Furthermore, the unique redox and metal-chelating properties of the DOPA side chain can be exploited to create peptides with novel functions. Research into DOPA-peptidomimetics is an active area, aiming to create molecules with enhanced stability and specific biological activities. nih.gov The straightforward incorporation of DOPA via this compound will facilitate the synthesis of libraries of such peptidomimetics for screening in various biological assays, from inhibiting protein aggregation to developing new therapeutic leads. nih.gov

Engineering of Advanced Biomaterials Through DOPA-Mediated Interactions

The remarkable adhesive and cohesive properties of DOPA, inspired by mussel foot proteins, are at the heart of a rapidly growing field of biomaterials engineering. researchgate.net this compound is the gateway to incorporating this functionality into synthetic polymers and hydrogels. By first synthesizing DOPA-containing peptides or polymer building blocks, researchers can create advanced materials with tailored properties.

A major research trajectory is the development of self-healing hydrogels. These materials utilize the DOPA catechol to form reversible cross-links. This can be achieved through coordination with metal ions, such as Fe(III), or by forming dynamic boronate ester bonds with polymers functionalized with phenylboronic acid. nih.govacs.orgbiorxiv.org These hydrogels have shown promise in biomedical applications, including promoting the healing of brain lesions by mimicking the viscoelastic properties of native brain tissue. biorxiv.org

The strong, water-resistant adhesion of DOPA is also being harnessed for medical adhesives and coatings. nih.govnih.gov Hydrogels functionalized with DOPA can adhere strongly to biological tissues, making them suitable for applications like wound closure and as platforms for drug delivery. nih.gov The oxidation of DOPA to dopaquinone (B1195961) is a key mechanism for forming covalent bonds with tissue surfaces, a process that can be controlled by adjusting the chemical environment. nih.gov Future work will focus on optimizing the formulation of these materials by controlling the DOPA concentration and the cross-linking mechanisms to achieve desired properties like gelation time, mechanical strength, and degradation rate. biorxiv.orgnih.gov

Table 2: DOPA-Mediated Interactions in Biomaterial Engineering

| Interaction Type | Mechanism | Resulting Material Property | Example Application |

|---|---|---|---|

| Metal-Catechol Coordination | Reversible cross-linking of DOPA-functionalized polymers with metal ions (e.g., Fe³⁺). nih.govacs.org | Self-healing, tunable mechanical strength. | Stimulus-responsive hydrogels for drug delivery. nih.govacs.org |

| Boronate Ester Bonds | Dynamic covalent bonds between DOPA-grafted gelatin and hyaluronic acid-grafted phenylboronic acid. biorxiv.org | Self-healing, shear-thinning, tissue adhesion. | Injectable hydrogels for brain lesion repair. biorxiv.org |

| Oxidative Covalent Cross-linking | Oxidation of DOPA to dopaquinone, which forms covalent bonds with tissue nucleophiles (-NH₂, -SH). nih.gov | Strong tissue adhesion, hydrogel cohesion. | Medical adhesives and wound dressings. nih.gov |

Emerging Paradigms in Peptide and Protein Engineering Utilizing DOPA Analogs and Their Derivatives

The incorporation of non-canonical amino acids like DOPA is a powerful strategy in protein engineering, expanding the chemical functionality available beyond the standard 20 amino acids. researchgate.net While this compound is central to the chemical synthesis of DOPA-peptides, new biological and chemo-enzymatic methods are emerging.

A significant paradigm shift involves the use of genetic code expansion to incorporate DOPA site-specifically into proteins in vivo. This is achieved by evolving an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes DOPA and directs its insertion in response to a nonsense or quadruplet codon. researchgate.netnih.gov Recent advances have led to highly efficient systems for producing DOPA-containing proteins, opening the door to creating novel enzymes, structural proteins, and therapeutics with enhanced or new functions. researchgate.netnih.gov

Directed evolution is another powerful tool being applied in this area. For example, biosensors for L-DOPA have been engineered to optimize metabolic pathways for its production, which in turn supports its efficient incorporation into proteins. nih.gov Furthermore, the field is moving beyond DOPA itself to explore a wider range of its analogs and derivatives. This includes photocaged DOPA derivatives that allow for light-induced activation of protein function and other analogs designed to fine-tune the adhesive, electronic, or cross-linking properties of the resulting protein. researchgate.netnih.gov These emerging approaches, complementing the established utility of synthetic building blocks like this compound, are set to revolutionize the design of functional peptides and proteins for applications in medicine and materials science. technologynetworks.comyoutube.com

Q & A

Q. Key Factors Affecting Yield :

- Catalyst loading : Optimal PTSA concentration (0.1–0.2 equiv.) minimizes side reactions.

- Solvent choice : Acetone acts as a solvent and reactant, reducing purification complexity .

- Temperature : Reflux (56°C) accelerates acetonide formation but may require rigorous moisture control .

Table 1 : Comparison of Synthesis Routes

| Method | Steps | Yield (%) | Catalysts/Reagents | Reference |

|---|---|---|---|---|

| Traditional (Messersmith) | 6 | 30–40 | H₂ (flammable), Phth-protection | |

| Optimized Two-Step | 2 | 43–49 | PTSA, MgSO₄ |

Basic: Why is the Fmoc group introduced before the isopropylidene ketal protection in synthesis?

Introducing Fmoc first improves solubility and purification efficiency:

- Solubility : Fmoc-DOPA is soluble in organic solvents (e.g., dichloromethane), enabling straightforward extraction and column chromatography .

- Practicality : Direct acetonide formation on unprotected DOPA requires DOPA hydrochloride (commercially unavailable), adding synthesis steps .

Advanced: How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

Q. Methodological Recommendations :

- Catalyst Screening : Test Brønsted acids (e.g., PTSA, TFA) at 0.1–0.3 equiv. to balance reactivity and byproduct formation .

- Moisture Control : Use anhydrous MgSO₄ to sequester water, preventing acetonide hydrolysis .

- Reaction Monitoring : Track progress via TLC (Rf = 0.5 in CH₂Cl₂/MeOH 10:1) or HPLC (C18 column, acetonitrile/water gradient) .

Case Study : Doubling PTSA (0.2 equiv.) increased acetonide yield to 55% but risked over-acidification. Balancing stoichiometry and reaction time is critical .

Advanced: What analytical techniques are critical for confirming the optical purity and structural integrity of this compound?

- Chiral HPLC : Use a Crownpak CR(+) column with 0.01 M HClO₄ mobile phase (0.5 mL/min). Retention time matching L-DOPA confirms >99% ee .

- NMR : Key signals include δ 7.88–7.69 ppm (Fmoc aromatic protons) and δ 1.40 ppm (isopropylidene methyl groups) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 459.49) validates molecular weight .

Advanced: How does this compound facilitate the synthesis of cyclic dipeptides with adhesive properties?

Q. Application Workflow :

Solid-Phase Synthesis : Incorporate Fmoc-DOPA(acetonide)-OH into peptide chains using HBTU/DIEA activation in DMF .

Deprotection : Remove Fmoc with 20% piperidine/DMF, then cleave acetonide with TFA/TIS/H₂O (95:2.5:2.5) to expose catechol for adhesion .

Cyclization : Intramolecular amide bond formation under dilute conditions yields cyclic dipeptides (e.g., cyclo-DOPA-Ser) for mussel-inspired adhesives .

Table 2 : Example Cyclic Dipeptides Synthesized

| Peptide | Yield (%) | Application | Reference |

|---|---|---|---|

| Cyclo(DOPA-Ser) | 65 | Biomedical coatings | |

| Cyclo(DOPA-Phe) | 58 | Wet adhesion materials |

Basic: What are the recommended storage conditions to preserve the stability of this compound?

Store at 4°C in airtight, moisture-proof containers. Prolonged exposure to humidity or light may degrade the acetonide group, reducing reactivity in peptide synthesis .

Advanced: What challenges arise when incorporating this compound into solid-phase peptide synthesis, and how can they be mitigated?

Q. Challenges :

- Side Reactions : Residual TFA during acetonide cleavage can protonate resin-bound amines.

- Deprotection Efficiency : Incomplete acetonide removal reduces catechol availability for adhesion.

Q. Solutions :

- Neutralization : Post-TFA treatment with 5% DIEA/DCM ensures free amine regeneration .

- Quality Control : Validate deprotection via UV-Vis (λ = 280 nm for catechol absorption) .

Advanced: How do competing synthesis routes for this compound compare in terms of cost-efficiency and scalability for academic research?

Q. Cost Analysis :

- Traditional Routes : Require expensive Phth-protected intermediates and hydrogenation, costing ~$1,200/g .

- Two-Step Method : Uses low-cost L-DOPA (~$200/g) and eliminates hydrogen gas, reducing costs by 60% .

Scalability : The two-step method is amenable to gram-scale synthesis with minimal safety hazards, making it ideal for academic labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.